1-Chloro-2-(trimethoxymethyl)benzene
Overview
Description
1-Chloro-2-(trimethoxymethyl)benzene is an organic compound with the molecular formula C10H13ClO3. It is a derivative of benzene, where a chlorine atom and a trimethoxymethyl group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(trimethoxymethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with 1-chloro-2-(trimethoxymethyl)propane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(trimethoxymethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the chlorine atom or the trimethoxymethyl group can be substituted by other electrophiles.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed
Electrophilic Aromatic Substitution: Products include substituted benzene derivatives, depending on the electrophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
1-Chloro-2-(trimethoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-(trimethoxymethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and the trimethoxymethyl group influence the reactivity of the benzene ring, making it susceptible to attack by electrophiles. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylbenzene: Similar structure but lacks the trimethoxymethyl group.
1-Chloro-3-(trimethoxymethyl)benzene: Similar structure but with the trimethoxymethyl group in a different position.
1-Bromo-2-(trimethoxymethyl)benzene: Similar structure but with a bromine atom instead of chlorine .
Uniqueness
1-Chloro-2-(trimethoxymethyl)benzene is unique due to the presence of both a chlorine atom and a trimethoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-chloro-2-(trimethoxymethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-10(13-2,14-3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRHAVAVFHQUDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1Cl)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290399 | |
Record name | 1-Chloro-2-(trimethoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70138-33-9 | |
Record name | 1-Chloro-2-(trimethoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70138-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-(trimethoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-chloro-2-(trimethoxymethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.